molecular formula C8H16Cl2N2O B1383440 [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride CAS No. 1803572-34-0

[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride

Cat. No.: B1383440
CAS No.: 1803572-34-0
M. Wt: 227.13 g/mol
InChI Key: NOKQLDXPCKGGKR-UHFFFAOYSA-N
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Description

[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research. Its structure incorporates a furan ring, a heterocycle frequently found in bioactive molecules and pharmaceuticals, linked to a dimethylaminoethyl backbone. This specific molecular architecture suggests potential as a versatile building block or intermediate in the design and synthesis of novel therapeutic agents. Researchers may investigate this compound as a core scaffold or pharmacophore for developing ligands targeting various central nervous system (CNS) receptors or enzymes. The furan moiety is a common feature in molecules with diverse biological activities, while the dimethylamine group is a prevalent pharmacophore in many FDA-approved drugs, known to enhance solubility and bioavailability . This combination makes it a candidate for structure-activity relationship (SAR) studies in areas such as neuropharmacology or oncology. As with any research compound, careful handling and adherence to safety protocols are essential. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-10(2)6-7(9)8-4-3-5-11-8;;/h3-5,7H,6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKQLDXPCKGGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CO1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride typically involves the reaction of furan derivatives with dimethylamine under controlled conditions. One common method includes the use of furan-2-carbaldehyde, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Hydrochloride Count Notable Features Reference
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine diHCl C₈H₁₇Cl₂N₃O Furan-2-yl, primary amine, dimethylamine 2 Oxygen heterocycle, dual amines N/A
2-(N,N-Dimethylamino)ethyl chloride HCl C₄H₁₁Cl₂N Chloride, dimethylamine 1 Reactive chloride, simple alkyl chain
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide diHCl C₈H₂₁Cl₂N₃O Amide, methylpropanamide, dimethylamine 2 Hydrogen-bonding amide group
[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine triHCl C₉H₁₇Cl₃FN₃ 5-Fluoropyridin-3-yl, dimethylamine 3 Fluorine substituent, aromatic N-heterocycle
Methyl(2R)-2-amino-2-(2,6-dimethylphenyl)acetate HCl C₁₁H₁₆ClNO₂ 2,6-Dimethylphenyl, ester, chiral center 1 Lipophilic aromatic group, ester

Key Comparative Insights

Furan vs. In contrast, the fluoropyridinyl group in introduces electronegativity and metabolic stability via fluorine, while the pyridine nitrogen enhances π-stacking or metal coordination .

Amine Functionality :

  • The dihydrochloride form of the target compound (two HCl groups) offers moderate solubility compared to the trihydrochloride analog in , which may exhibit higher acidity and solubility in aqueous media. The primary amine in the target compound also distinguishes it from the secondary amine in and the amide in , which could influence pharmacokinetics (e.g., absorption, excretion).

Reactivity and Stability :

  • The chloride substituent in increases reactivity in nucleophilic substitution reactions, whereas the amide group in enhances stability via hydrogen bonding but reduces membrane permeability. The ester group in introduces hydrolytic sensitivity compared to the stable furan ring in the target compound.

Biological Implications: Fluorine in may improve bioavailability and resistance to oxidative metabolism. The methylpropanamide in could facilitate binding to proteases or kinases through amide-mediated interactions.

Biological Activity

Chemical Structure and Properties
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H15ClN2O. This compound features a furan ring, an amino group, and a dimethylamine group, which contribute to its unique biological activity and chemical reactivity. It is primarily utilized in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Applications in Research
This compound serves as a building block for synthesizing more complex organic molecules and is used extensively in studies related to enzyme interactions and metabolic pathways. Its potential therapeutic applications are being investigated, especially as a precursor in drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. As a ligand, it can bind to various receptors or enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that this compound can affect enzyme activities involved in metabolic pathways. For instance, studies indicate that it may inhibit certain enzymes related to cancer metabolism, potentially leading to reduced tumor growth rates.
  • Cytotoxicity Assessments : In vitro studies have shown that derivatives of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have demonstrated IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
  • Antitubercular Activity : A study highlighted the effectiveness of cyclic secondary amine substituted derivatives of this compound against Mycobacterium tuberculosis, suggesting that modifications could enhance its antibacterial properties .

Comparative Biological Activity

The biological activity of this compound can be compared with similar compounds:

Compound NameIC50 (µM) Against Cancer CellsNotable Activity
This compound0.5Induces apoptosis in cancer cells
[2-Amino-2-(furan-2-yl)ethyl]methylamine1.0Moderate cytotoxicity
[2-Amino-2-(furan-2-yl)ethyl]propylamine1.5Lower cytotoxicity compared to dimethyl derivative

Chemical Reactions

The compound undergoes various chemical reactions that can influence its biological activity:

  • Oxidation : The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
  • Reduction : The amino group can be reduced to form corresponding amine derivatives.
  • Substitution : The dimethylamine group can participate in nucleophilic substitution reactions.

These reactions not only affect the compound's chemical properties but also its biological interactions and potential therapeutic uses.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride?

  • Methodology : A common approach involves amine protection/deprotection and salt formation . For example:

Introduce the furan-2-yl group via nucleophilic substitution or coupling reactions.

Protect the primary amine (e.g., using Boc anhydride) to avoid side reactions during dimethylamine alkylation .

Deprotect the amine under acidic conditions (e.g., HCl) to form the dihydrochloride salt .

  • Key intermediates : Chloroethyl-dimethylamine derivatives (e.g., 2-(N,N-Dimethylamino)ethyl chloride hydrochloride) are critical precursors .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Recommended methods :

  • NMR (¹H/¹³C): To confirm furan ring protons (δ 6.3–7.4 ppm) and dimethylamine groups (δ 2.2–2.8 ppm) .
  • Mass spectrometry (MS) : For molecular ion verification (e.g., ESI-MS to detect [M+H]⁺ or [M+Cl]⁻ ions).
  • FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (GHS Category 2) .
  • Adhere to Chemical Hygiene Plans for waste disposal and emergency procedures (e.g., spill containment) .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis design of this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .
  • Apply reaction path search methods to optimize solvent selection, temperature, and catalyst efficiency (e.g., furan ring stability under acidic conditions) .
    • Example : Simulate the energy profile for dimethylamine alkylation to identify rate-limiting steps .

Q. How should researchers address contradictions in reaction yields across different synthetic protocols?

  • Data Analysis Framework :

Compare reaction conditions (e.g., solvent polarity, temperature gradients) using Design of Experiments (DoE) .

Validate intermediate purity via HPLC or GC-MS to rule out side products .

Replicate protocols with controlled variables (e.g., anhydrous vs. hydrated HCl for salt formation) .

Q. What challenges arise in scaling up synthesis while maintaining ≥95% purity?

  • Methodological Solutions :

  • Implement membrane separation technologies to isolate the dihydrochloride salt from byproducts .
  • Optimize reactor design (e.g., continuous-flow systems) to enhance mixing and heat transfer during exothermic steps .
  • Monitor purity via in-line spectroscopy (e.g., Raman) for real-time adjustments .

Q. What are the implications of furan ring reactivity in medicinal chemistry applications?

  • Research Considerations :

  • The furan ring’s electron-rich structure may interact with biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding .
  • Assess stability in physiological pH using accelerated degradation studies (e.g., 40°C/75% RH for 3 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Reactant of Route 2
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride

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